molecular formula C8H7N3O B1428414 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone CAS No. 889451-31-4

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone

Cat. No.: B1428414
CAS No.: 889451-31-4
M. Wt: 161.16 g/mol
InChI Key: RWGVRVNZMKAADM-UHFFFAOYSA-N
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Description

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Biochemical Analysis

Biochemical Properties

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the kinase activity of ZAK (ZAK kinase) with an IC50 of 3.3 nM . This inhibition affects the downstream signaling pathways of ZAK, which are crucial for various cellular processes. Additionally, this compound interacts with other kinases, albeit with varying potency, indicating its potential as a broad-spectrum kinase inhibitor .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to suppress the activation of ZAK downstream signals both in vitro and in vivo . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ZAK kinase activity by this compound can lead to reduced cell proliferation and altered metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of ZAK kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. The molecular docking studies have shown that this compound fits well into the binding pocket of ZAK kinase, highlighting its potential as a targeted inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under standard storage conditions, with minimal degradation observed . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of ZAK kinase activity and prolonged effects on cellular functions . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ZAK kinase activity without causing significant adverse effects . At higher doses, toxic effects such as reduced cell viability and altered metabolic functions have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, which facilitate its excretion . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound is crucial for its biochemical activity, as it determines the concentration of the compound at its target sites .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another method includes the treatment of diphenylhydrazone and pyridine with iodine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of sealed, dry conditions at room temperature to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to exhibit anticancer activity by inhibiting certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of an ethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGVRVNZMKAADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729604
Record name 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889451-31-4
Record name 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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